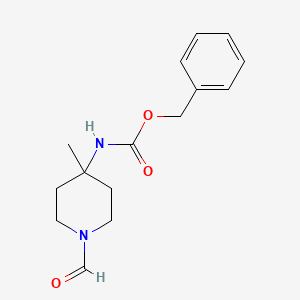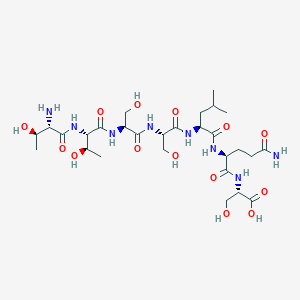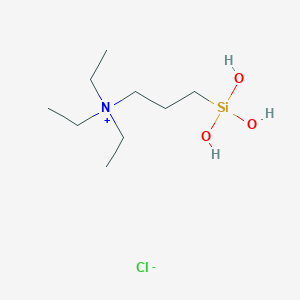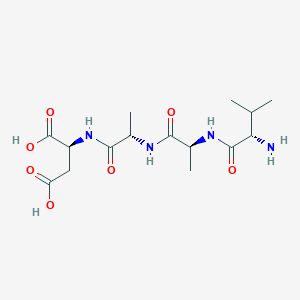![molecular formula C21H16O3S2 B12592421 ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid CAS No. 647829-90-1](/img/structure/B12592421.png)
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenylsulfanyl and benzoyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with other reagents to introduce the phenylsulfanyl groups and complete the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
- Oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones.
- Reduction of the benzoyl groups can produce alcohols.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The benzoyl groups may also play a role in binding to specific proteins or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Benzoylphenylsulfanyl derivatives: These compounds share the benzoyl and phenylsulfanyl groups but differ in the arrangement or additional substituents.
Phenylacetic acid derivatives: Compounds with similar acetic acid groups but different aromatic substitutions.
Uniqueness: The unique combination of benzoyl and phenylsulfanyl groups in ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
647829-90-1 |
|---|---|
Molekularformel |
C21H16O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-[4-(4-phenylsulfanylbenzoyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C21H16O3S2/c22-20(23)14-25-17-10-6-15(7-11-17)21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
InChI-Schlüssel |
JQRNJDYHBJMPJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)


![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

